Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Potassium Metavanadate
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Potassium Metavanadate
For Immediate Release
GÖTTINGEN, Germany – December 22, 2025 – A comprehensive technical guide detailing the crystal structure analysis of potassium metavanadate (KVO₃) has been compiled, offering researchers, scientists, and drug development professionals a thorough resource on this inorganic compound. This guide provides an in-depth look at the crystallographic parameters of both its anhydrous and monohydrate forms, complete with detailed experimental protocols and data presented for comparative analysis.
Potassium metavanadate is a compound of interest in various chemical and materials science applications. Understanding its precise atomic arrangement is crucial for predicting its properties and designing new materials. This guide synthesizes crystallographic data from seminal studies to provide a clear and concise overview.
Crystallographic Data Summary
The crystal structures of both anhydrous potassium metavanadate and its monohydrate have been determined through single-crystal X-ray diffraction studies. The key crystallographic parameters are summarized in the tables below for easy reference and comparison.
Anhydrous Potassium Metavanadate (KVO₃)
Anhydrous potassium metavanadate crystallizes in the orthorhombic system, belonging to the space group Pbcm. The crystal structure was notably detailed by Hawthorne and Calvo in their 1977 study published in the Journal of Solid State Chemistry.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcm (No. 57) |
| Lattice Parameters | a = 5.703(1) Å |
| b = 10.815(2) Å | |
| c = 5.223(1) Å | |
| Unit Cell Volume (V) | 321.9 ų |
| Formula Units (Z) | 4 |
Table 1: Crystallographic Data for Anhydrous Potassium Metavanadate (KVO₃).
The precise positions of the atoms within the unit cell and the distances between them are critical for understanding the compound's chemical bonding and stability.
| Atom | Wyckoff | x | y | z |
| K | 4d | 0.6120(2) | 0.1118(1) | 0.2500 |
| V | 4d | 0.0981(1) | 0.1189(1) | 0.2500 |
| O(1) | 4d | 0.1119(6) | 0.2514(3) | 0.2500 |
| O(2) | 4c | 0.8258(6) | 0.0494(3) | 0.0000 |
| O(3) | 4d | 0.3159(6) | 0.0538(3) | 0.2500 |
Table 2: Fractional Atomic Coordinates for Anhydrous KVO₃.
| Bond | Distance (Å) |
| V - O(1) | 1.806(3) |
| V - O(2) | 1.661(2) |
| V - O(3) | 1.652(4) |
Table 3: Selected Interatomic Distances for Anhydrous KVO₃.
Potassium Metavanadate Monohydrate (KVO₃·H₂O)
The monohydrate form of potassium metavanadate also crystallizes in the orthorhombic system but belongs to the space group Pnam. The definitive study of its crystal structure was published in Acta Crystallographica in 1954 by Christ, Clark, and Evans.[1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnam (No. 62) |
| Lattice Parameters | a = 8.151 Å |
| b = 13.586 Å | |
| c = 3.697 Å | |
| Unit Cell Volume (V) | 409.1 ų |
| Formula Units (Z) | 4 |
Table 4: Crystallographic Data for Potassium Metavanadate Monohydrate (KVO₃·H₂O).[1]
The inclusion of a water molecule in the crystal lattice significantly influences the atomic arrangement and bonding.
| Atom | Wyckoff | x | y | z |
| K | 4c | 0.1538 | 0.3803 | 0.250 |
| V | 4c | 0.0614 | 0.1117 | 0.250 |
| O(1) | 4c | 0.2514 | 0.0928 | 0.250 |
| O(2) | 4c | 0.0150 | 0.2228 | 0.250 |
| O(3) | 4c | 0.9250 | 0.0417 | 0.250 |
| O(H₂O) | 4c | 0.4433 | 0.2975 | 0.250 |
Table 5: Fractional Atomic Coordinates for KVO₃·H₂O.
| Bond | Distance (Å) |
| V - O(1) | 1.67 |
| V - O(2) | 1.97 |
| V - O(3) | 1.65 |
| V - O(3') | 1.97 |
Table 6: Selected Interatomic Distances for KVO₃·H₂O.
Experimental Protocols
The determination of the crystal structures of both anhydrous and monohydrate potassium metavanadate relies on single-crystal X-ray diffraction techniques. The general workflow for these experiments is outlined below.
Synthesis and Crystal Growth
Anhydrous KVO₃: Single crystals suitable for X-ray diffraction can be prepared by the reaction of vanadium pentoxide (V₂O₅) with potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in a stoichiometric ratio. The mixture is typically heated in a platinum crucible until a melt is formed, followed by slow cooling to promote the growth of well-defined crystals.
KVO₃·H₂O: Colorless, needle-like crystals of the monohydrate can be obtained by dissolving V₂O₅ in a hot aqueous solution of KOH.[1] Upon cooling and evaporation of the solution, crystals of KVO₃·H₂O precipitate.[1] The crystals can be purified by recrystallization from water.
X-ray Diffraction Data Collection and Structure Refinement
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Crystal Selection and Mounting: A suitable single crystal of high quality and appropriate dimensions (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.
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Data Collection: The mounted crystal is placed in an X-ray diffractometer. Monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) is directed at the crystal. As the crystal is rotated, a detector records the intensities and positions of the diffracted X-ray beams.
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Data Processing: The raw diffraction data is processed to correct for various experimental factors, including background scattering, absorption, and polarization effects. This yields a set of indexed reflections with their corresponding intensities.
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Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.
Visualizations
To further elucidate the experimental and logical frameworks of potassium metavanadate crystal structure analysis, the following diagrams are provided.
